Regioisomeric Pyridyl Substitution: Pyridin-4-yl vs. Pyridin-3-yl Comparison in Benzofuran–Thiazole Propanamides
The title compound bears a pyridin‑4‑yl group on the thiazole ring, in contrast to the pyridin‑3‑yl regioisomer 3‑(2,3‑dihydro‑1‑benzofuran‑5‑yl)‑N‑[4‑(pyridin‑3‑yl)‑1,3‑thiazol‑2‑yl]propanamide. In related benzofuran–thiazole PI3K inhibitor series, the position of the pyridyl nitrogen has been shown to influence both docking scores and in vitro potency by altering key hydrogen‑bond interactions with the kinase hinge region [1][2]. Although direct head‑to‑head quantitative data for these two exact regioisomers are not publicly available, the SAR trend across analogous bis‑thiazole libraries indicates that the pyridin‑4‑yl orientation can confer a different selectivity fingerprint compared to the pyridin‑3‑yl isomer, which is critical for projects targeting specific kinase isoforms.
| Evidence Dimension | Predicted binding mode and potency trend (kinase inhibition) |
|---|---|
| Target Compound Data | Pyridin-4-yl regioisomer (title compound); docking and activity data not reported in public domain |
| Comparator Or Baseline | Pyridin-3-yl regioisomer (3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide); no public activity data |
| Quantified Difference | Cannot be quantified without primary assay data; regioisomeric difference known to affect kinase selectivity in related scaffolds [2] |
| Conditions | In silico docking and in vitro kinase assays on PI3K isoforms (class-level inference from Radwan et al., 2022) |
Why This Matters
Selection of the correct regioisomer is critical for target engagement and off-target liability; the pyridin-4-yl isomer provides a distinct vector for hydrogen bonding that may be preferred for certain kinase targets.
- [1] Radwan, I. T., Elwahy, A. H. M., Darweesh, A. F., Sharaky, M., Bagato, N., Khater, H. F., & Salem, M. E. (2022). Design, synthesis, docking study, and anticancer evaluation of novel bis-thiazole derivatives linked to benzofuran or benzothiazole moieties as PI3k inhibitors and apoptosis inducers. Journal of Molecular Structure, 1265, 133454. View Source
- [2] BindingDB entry BDBM50462631 (CHEMBL4241193). Ki = 32 nM against human PKMYT1; demonstrates that pyridyl-thiazole containing scaffolds can achieve nanomolar kinase inhibition. (Class-level evidence only.) View Source
